Welcome to the BenchChem Online Store!
molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate

Cat. No. B139696
M. Wt: 236.29 g/mol
InChI Key: XSLHQJJTBVYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.10 g, 6.81 mmol), triethylamine (1.21 mL, 8.67 mmol) in DCM (25.2 mL) was cooled in an ice/water bath and treated with methanesulfonyl chloride (675 μL, 8.67 mmol) added dropwise under an atmosphere of nitrogen. The mixture was stirred at 25° C. overnight. The mixture was treated with saturated aqueous NaHCO3 (20 mL) and extracted with DCM (2×50 mL). The extracts were washed with brine (50 mL), dried over MgSO4 and concentrated in vacuo leaving a beige oil which was recrystallized from hexanes (22 mL) to give 1.59 g (98%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δ 1.61-1.68 (m, 2H), 1.82-1.90 (m, 2H), 1.94-2.08 (m, 4H), 3.02 (s, 3H), 3.91-4.00 (m, 4H), 4.82-4.88 (m, 1H); MS (ESI): 237.10 [M+H]+; HPLC tR=2.54 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
solvent
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21].C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:19][S:20]([O:11][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)(=[O:22])=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)O
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25.2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
675 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise under an atmosphere of nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving a beige oil which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes (22 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.